Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate
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Overview
Description
Boc-Asp(OBzl)-chloromethylketone, also known as Boc-L-aspartic acid 1-benzyl ester, is a chemical compound with the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol . This compound is a derivative of aspartic acid and is commonly used in peptide synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-chloromethylketone typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for Boc-Asp(OBzl)-chloromethylketone are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of peptide derivatives like Boc-Asp(OBzl)-chloromethylketone .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OBzl)-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., mercaptoethanol).
Major Products Formed
Scientific Research Applications
Boc-Asp(OBzl)-chloromethylketone has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biochemical Research: The compound is used to study enzyme inhibition, particularly the inhibition of peptidylglycine alpha-amidating monooxygenase.
Medicinal Chemistry: It is used in the development of enzyme inhibitors and other bioactive molecules.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Boc-Asp(OBzl)-chloromethylketone exerts its effects primarily through the inhibition of enzymes. The chloromethyl group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly useful in studying the role of specific enzymes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OMe)-OH: This compound is similar in structure but has a methoxy group instead of a benzyl ester group.
Uniqueness
Boc-Asp(OBzl)-chloromethylketone is unique due to its specific combination of protective groups and its ability to inhibit enzymes through covalent modification. This makes it a valuable tool in peptide synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
benzyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBJYSNALKVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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